N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

CAS No.: 1207032-62-9

Cat. No.: VC7221897

Molecular Formula: C16H14ClFN2O3

Molecular Weight: 336.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207032-62-9 |

|---|---|

| Molecular Formula | C16H14ClFN2O3 |

| Molecular Weight | 336.75 |

| IUPAC Name | N'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |

| Standard InChI | InChI=1S/C16H14ClFN2O3/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-9-10-23-12-7-5-11(18)6-8-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |

| Standard InChI Key | KNNDBZZDJKDUFK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

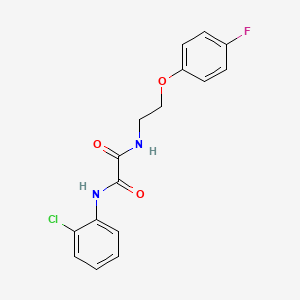

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide features a central oxalamide core () bridging two distinct moieties:

-

N1-substituent: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing characteristics via the chlorine atom.

-

N2-substituent: A 2-(4-fluorophenoxy)ethyl chain, combining fluorine's electronegativity with the ether linkage's conformational flexibility .

The compound's three-dimensional conformation allows for potential hydrogen bonding through the oxalamide carbonyl groups and π-π stacking via aromatic rings, properties critical for intermolecular interactions in biological systems .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1207032-62-9 |

| Molecular Formula | |

| Molecular Weight | 336.74 g/mol |

| IUPAC Name | N'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |

| SMILES | ClC1=CC=CC=C1NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |

| InChI Key | UDSCDPZKOZWADN-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide follows established oxalamide preparation protocols, typically involving:

-

Oxalyl Chloride Activation:

Reacting oxalyl chloride () with 2-chloroaniline under anhydrous conditions to form the N1-chlorophenyl oxalamide intermediate . -

Amine Coupling:

Subsequent reaction with 2-(4-fluorophenoxy)ethylamine in the presence of a coupling agent like -dicyclohexylcarbodiimide (DCC), facilitating amide bond formation .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Oxalyl Chloride Step | Dichloromethane, 0–5°C, N₂ atmosphere | Slow addition of amine to prevent exothermic side reactions |

| Coupling Step | DCC, THF, room temperature | Use of molecular sieves to absorb HCl byproduct |

Industrial-scale production would likely employ continuous-flow reactors to enhance safety and reproducibility, though no large-scale manufacturing data are publicly available .

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unpublished, computational predictions using the Hansen solubility parameters suggest:

-

Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.

-

Limited solubility in aqueous media () without co-solvents, attributable to the compound's lipophilic aromatic groups .

Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, with degradation pathways involving oxalamide bond cleavage. Storage recommendations include inert atmospheres and temperatures below -20°C for long-term preservation .

Hypothesized Biological Activities

Mechanistic Insights

Though direct pharmacological data are lacking, structural analogs provide clues to potential mechanisms:

-

Enzyme Inhibition: The oxalamide core may chelate metal ions in enzyme active sites, analogous to metalloproteinase inhibitors.

-

Receptor Antagonism: The 4-fluorophenoxy group could mimic tyrosine residues, enabling interactions with kinase domains or G-protein-coupled receptors .

Table 3: Comparative Activity of Oxalamide Derivatives

| Compound | Reported Activity | Source |

|---|---|---|

| N1-(4-chlorophenethyl) derivative | Antibacterial (MIC 10–15 µg/mL) | |

| N1-(2-chlorophenyl) target compound | Not yet characterized |

Research Applications and Future Directions

Material Science Applications

The compound’s rigid aromatic framework and hydrogen-bonding capacity make it a candidate for:

-

Supramolecular Polymers: Self-assembly into nanostructures via directional hydrogen bonds.

-

Coordination Complexes: Ligand design for transition metal catalysts, leveraging the oxalamide’s chelating potential .

Drug Discovery Opportunities

Priority research areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume